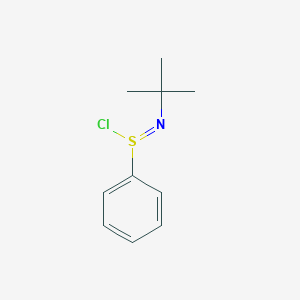
N-tert-Butylbenzenesulfinimidoyl Chloride
Vue d'ensemble
Description
N-tert-Butylbenzenesulfinimidoyl Chloride is a useful oxidant for organic synthesis reactions . It is a good electrophile, and the sulfimide S=N bond can be attacked by nucleophiles, such as alkoxides, enolates, and amide ions .
Synthesis Analysis
This reagent can be synthesized quickly and in near-quantitative yield by reacting phenyl thioacetate with tert-butyldichloroamine in hot benzene . After the reaction is complete, the product can be isolated as a yellow, moisture-sensitive solid by vacuum distillation .Molecular Structure Analysis
The molecular formula of N-tert-Butylbenzenesulfinimidoyl Chloride is C10H14ClNS . Its average mass is 215.743 Da and its monoisotopic mass is 215.053543 Da .Chemical Reactions Analysis
N-tert-Butylbenzenesulfinimidoyl Chloride has been used in the preparation of a range of unsymmetrical ketones from aldehydes in one simple synthetic operation by addition of organolithium compounds followed by an oxidation .Physical And Chemical Properties Analysis
N-tert-Butylbenzenesulfinimidoyl Chloride appears as yellow to deep yellow-red crystals or powder . It has a melting point of 51 to 53 °C and a boiling point of 112 to 116 °C . It decomposes in water but is soluble in other solvents like benzene, THF, and DCM .Applications De Recherche Scientifique
Oxidation of Alcohols
N-tert-Butylbenzenesulfinimidoyl Chloride has been used in the oxidation of various primary and secondary alcohols to corresponding aldehydes and ketones. This process is efficient and maintains the integrity of functional groups in alcohols, making it particularly effective for alcohols forming labile aldehydes due to its mild conditions. Further, it allows selective oxidation of primary hydroxyl groups in diols. The catalytic oxidation involves chlorination of sulfenamide by N-chlorosuccinimide, leading to the formation of N-tert-butylbenzenesulfinimidoyl Chloride, which then oxidizes alcohols in the presence of potassium carbonate (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).
Dehydrogenation of Carboxylic Acid Derivatives
It is also utilized in the one-pot dehydrogenation of carboxylic acid derivatives like N-acyl-2-oxazolidones, δ-lactones, and δ-lactams to α,β-unsaturated carbonyl compounds. This process occurs smoothly at -78°C, with lithium enolates of these compounds treated with N-tert-butylbenzenesulfinimidoyl Chloride (Matsuo & Aizawa, 2005).
Mannich-Type Reactions
N-tert-butylbenzenesulfinimidoyl Chloride has been involved in oxidative Mannich reactions of N-carbobenzyloxy amines with 1,3-dicarbonyl compounds. This process establishes efficient carbon-carbon bond formation at the alpha-position of nitrogen (Matsuo, Tanaki, & Ishibashi, 2006).
Mécanisme D'action
Target of Action
N-tert-Butylbenzenesulfinimidoyl Chloride, also known as N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride, is a useful oxidant for organic synthesis reactions . It is a good electrophile, and the sulfimide S=N bond can be attacked by nucleophiles, such as alkoxides, enolates, and amide ions .
Mode of Action
The compound interacts with its targets through a nucleophilic acyl substitution reaction. A nucleophile, such as an alkoxide, attacks the S=N bond. The resulting intermediate collapses and ejects a chloride ion, which is a good leaving group . The resulting sulfimide has two resonance forms. Because of this, the nitrogen is basic, and via a five-membered ring transition state, it can abstract the hydrogen adjacent to the oxygen .
Biochemical Pathways
The compound affects the oxidation reactions in organic synthesis. It reacts with enolates, amides, and primary alkoxides by the same general mechanism . The Swern oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively, also uses a sulfur-containing compound (DMSO) as the oxidant and proceeds by a similar mechanism .
Pharmacokinetics
It’s known that the compound decomposes in water and is soluble in other solvents like benzene, thf, dcm, and slightly soluble in toluene .
Result of Action
The result of the compound’s action is the formation of a new C=O bond and the ejection of a neutral sulfenamide, giving a ketone as the product . This is a crucial step in the conversion of primary and secondary alcohols to aldehydes and ketones, respectively .
Action Environment
The compound is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place, away from flammable materials and oxidizing agents . The reaction involving N-tert-Butylbenzenesulfinimidoyl Chloride usually takes place at low temperatures and requires thorough stirring . During the operation process, contact with skin, eyes, and mucous membranes should be avoided, and appropriate personal protective equipment, such as gloves, goggles, and lab coats, should be worn .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butylimino-chloro-phenyl-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJYQVFWNHEPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=S(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-tert-Butylbenzenesulfinimidoyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463732 | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butylbenzenesulfinimidoyl Chloride | |
CAS RN |
49591-20-0 | |
| Record name | N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49591-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049591200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE5325ZY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N-tert-Butylbenzenesulfinimidoyl Chloride in organic synthesis?
A1: N-tert-Butylbenzenesulfinimidoyl Chloride (1) is a versatile oxidizing agent primarily used for the dehydrogenation of various organic compounds. [] It efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. [] The reaction proceeds smoothly in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). [, ] It is also employed in the synthesis of α,β-unsaturated ketones from ketones, imines from amines, and nitrones from hydroxylamines. [] Furthermore, it facilitates the conversion of N-carbobenzyloxy (Cbz) amines to N-Cbz ketimines. []
Q2: How does the structure of N-tert-Butylbenzenesulfinimidoyl Chloride contribute to its reactivity?
A2: The reactivity of N-tert-Butylbenzenesulfinimidoyl Chloride (1) stems from the electrophilic nature of the sulfur atom in the sulfinimidoyl chloride group. The electron-withdrawing chlorine atom further enhances the electrophilicity, making it susceptible to nucleophilic attack. The presence of the tert-butyl group provides steric hindrance, influencing the selectivity of the reagent in certain reactions. [, , ]
Q3: Can you describe a specific example of N-tert-Butylbenzenesulfinimidoyl Chloride's use in organic synthesis?
A3: One example is the one-pot β-substitution of enones with alkyl groups. [] This reaction involves the conjugate addition of a higher-order dialkyl cyanocuprate to an enone. Subsequently, treatment with N-tert-Butylbenzenesulfinimidoyl Chloride (1) at -78°C leads to the formation of a β-alkyl enone in good to high yields. This method offers an effective strategy for introducing alkyl substituents at the β-position of enones. []
Q4: What are the advantages of using N-tert-Butylbenzenesulfinimidoyl Chloride as an oxidizing agent compared to other common reagents?
A4: N-tert-Butylbenzenesulfinimidoyl Chloride (1) offers several advantages over traditional oxidizing agents like chromium-based reagents (Jones, Sarett, Collins), Dess-Martin periodinane, or activated DMSO (Swern oxidation). Firstly, it avoids the use of toxic chromium compounds and explosive hypervalent iodine reagents. [] Secondly, unlike Swern oxidation, which requires strict temperature control due to unstable intermediates and produces foul-smelling dimethyl sulfide, reactions with (1) are simpler to execute. [] They proceed under mild conditions without the need for rigorous temperature control and tolerate a wider range of solvents, including toluene, THF, acetonitrile, and DMF. []
Q5: Are there any catalytic applications of N-tert-Butylbenzenesulfinimidoyl Chloride in organic synthesis?
A5: Yes, while N-tert-Butylbenzenesulfinimidoyl Chloride (1) is often used stoichiometrically, a catalytic method has been developed using N-tert-butylbenzenesulfenamide (2) in conjunction with a stoichiometric amount of N-chlorosuccinimide (NCS). [] This catalytic approach addresses potential purification challenges associated with the stoichiometric use of (1), making it a more appealing option for large-scale synthesis. []
Q6: What are the storage recommendations for N-tert-Butylbenzenesulfinimidoyl Chloride?
A6: N-tert-Butylbenzenesulfinimidoyl Chloride (1) should be stored under an inert atmosphere like nitrogen or argon to prevent hydrolysis. [] A visual indicator of hydrolysis is the disappearance of the characteristic yellow color. It's essential to handle the reagent in a well-ventilated area (fume hood) due to its potential to decompose at temperatures above 160 °C. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



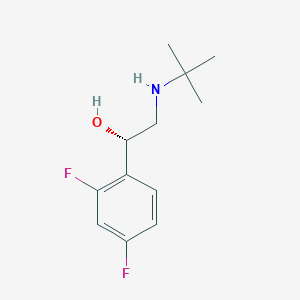
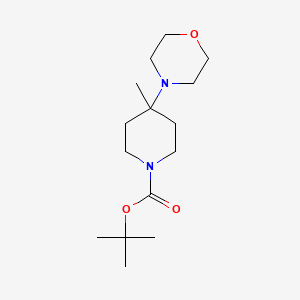
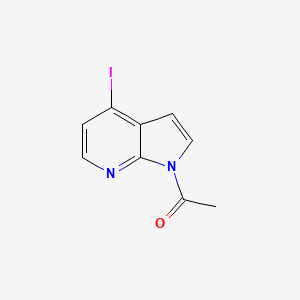
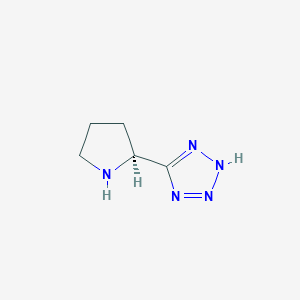
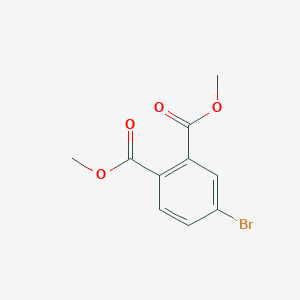
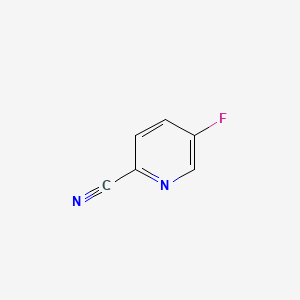
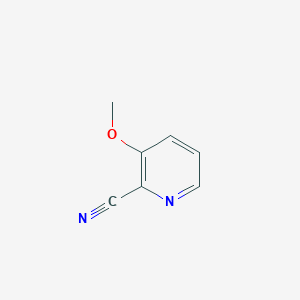

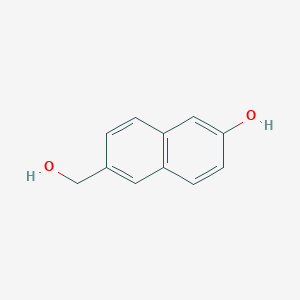
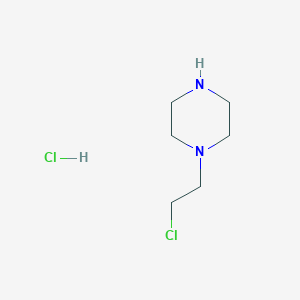
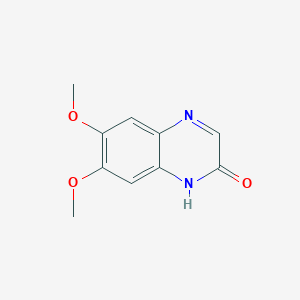


![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)